2-(S-Ethylthiomethyl)-1-bromobenzene
Overview
Description
2-(S-Ethylthiomethyl)-1-bromobenzene is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with an ethylthiomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(S-Ethylthiomethyl)-1-bromobenzene typically involves the bromination of 2-(S-Ethylthiomethyl)benzene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(S-Ethylthiomethyl)-1-bromobenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted benzene derivatives.
Oxidation Reactions: The ethylthiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(S-Ethylthiomethyl)benzene.
Scientific Research Applications
2-(S-Ethylthiomethyl)-1-bromobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(S-Ethylthiomethyl)-1-bromobenzene in chemical reactions involves the reactivity of the bromine atom and the ethylthiomethyl group. The bromine atom acts as a leaving group in substitution reactions, while the ethylthiomethyl group can undergo oxidation or reduction, leading to various functionalized products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methylbenzene: Similar structure but lacks the ethylthiomethyl group.
2-(S-Methylthiomethyl)-1-bromobenzene: Similar structure with a methylthiomethyl group instead of an ethylthiomethyl group.
2-(S-Ethylthiomethyl)-1-chlorobenzene: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
2-(S-Ethylthiomethyl)-1-bromobenzene is unique due to the presence of both the bromine atom and the ethylthiomethyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Properties
IUPAC Name |
1-bromo-2-(ethylsulfanylmethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXHDNUHHLLHPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445415 | |
Record name | 2-(S-Ethylthiomethyl)-1-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99180-11-7 | |
Record name | 2-(S-Ethylthiomethyl)-1-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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